

Delving into Favolon B: A Technical Guide to its Isolation from Mycena sp.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Favolon

Cat. No.: B1247350

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation, purification, and biological characterization of **Favolon** B, a novel triterpenoid sourced from the Chilean fungus Mycena sp. strain 96180. This document details the experimental protocols, summarizes key quantitative data, and visually represents the workflow for researchers and professionals in the field of drug discovery and natural product chemistry.

Introduction

Favolon B is a biologically active triterpenoid that has demonstrated notable antifungal and cytotoxic properties.^{[1][2]} Isolated from the fermentation broths of Mycena sp. strain 96180, this compound presents a promising avenue for the development of new therapeutic agents.^{[1][2]} This guide serves as a technical resource, consolidating the available scientific information to facilitate further research and development efforts.

Isolation and Purification of Favolon B

The isolation of **Favolon** B from Mycena sp. strain 96180 involves a multi-step process encompassing fermentation, extraction, and chromatographic purification.

Fermentation of Mycena sp. strain 96180

The process begins with the cultivation of Mycena sp. strain 96180 in a suitable growth medium to encourage the production of secondary metabolites, including **Favolon** B.

Experimental Protocol:

- Strain Cultivation: *Mycena* sp. strain 96180 is grown on a solid agar medium.
- Inoculation: A small section of the mycelial culture is aseptically transferred into a liquid medium.
- Fermentation: The culture is incubated for 20 days at 22°C on a rotary shaker (120 rpm) to ensure adequate aeration and growth.

Extraction of Favolon B

Following fermentation, the culture broth is subjected to solvent extraction to isolate the crude mixture of compounds.

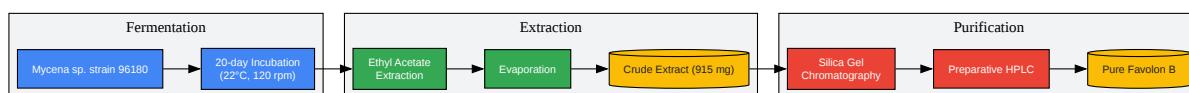
Experimental Protocol:

- Solvent Extraction: The entire 2.5-liter culture broth is extracted with an equal volume of ethyl acetate (EtOAc).
- Concentration: The organic phase is collected and the solvent is removed by evaporation under reduced pressure.
- Crude Extract: This process yields a crude extract containing **Favolon B** and other metabolites. From a 2.5-liter fermentation, 915 mg of crude extract was obtained.[1]

Purification of Favolon B

The crude extract is then subjected to chromatographic techniques to purify **Favolon B**.

Experimental Protocol:


- Silica Gel Chromatography: The 915 mg of crude extract is loaded onto a silica gel column (Merck 60, 0.063–0.2 mm).
- Elution: The column is eluted with a solvent mixture of ethyl acetate and methanol in a 3:7 ratio.

- Enriched Fraction: This step yields 33 mg of an enriched product containing the active compound.[1]
- Preparative HPLC: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Favolon B**.

Table 1: Summary of a Representative Isolation of **Favolon B**

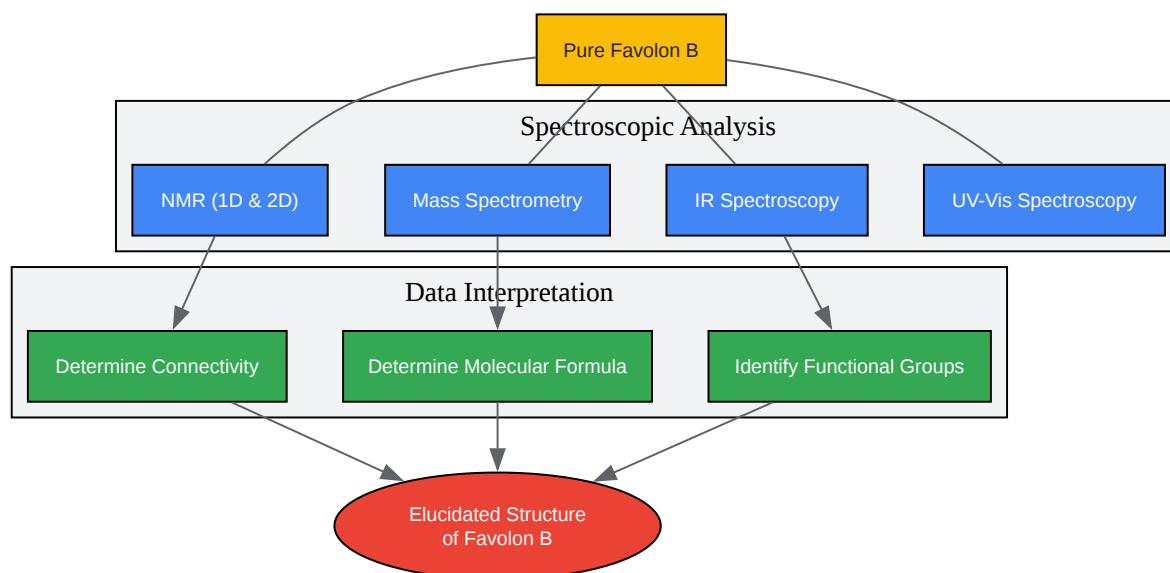
Step	Starting Material	Process	Yield
1	Mycena sp. strain 96180 Culture	Fermentation (2.5 L)	N/A
2	2.5 L Fermentation Broth	Ethyl Acetate Extraction	915 mg Crude Extract
3	915 mg Crude Extract	Silica Gel Chromatography	33 mg Enriched Product
4	33 mg Enriched Product	Preparative HPLC	Pure Favolon B

Experimental Workflow for **Favolon B** Isolation

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **Favolon B**.

Structure Elucidation


The chemical structure of **Favolon B** was determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and

stereochemistry.

Key Spectroscopic Techniques Employed:

- Nuclear Magnetic Resonance (NMR): 1D (^1H and ^{13}C) and 2D (COSY, HMQC, and HMBC) NMR experiments were used to establish the carbon skeleton and the placement of protons.
- Mass Spectrometry (MS): High-resolution mass spectrometry was utilized to determine the elemental composition and molecular weight of **Favolon B**.
- Infrared (IR) Spectroscopy: This technique was used to identify the presence of key functional groups within the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provided information about the electronic transitions within the molecule, indicating the presence of chromophores.

Logical Relationship for Structure Elucidation

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structure elucidation of **Favolon B**.

Biological Activity of Favolon B

Favolon B has been shown to exhibit both antifungal and cytotoxic activities.

Antifungal Activity

Favolon B demonstrated activity against a range of filamentous fungi.[\[1\]](#)[\[2\]](#) However, it did not show any activity against bacteria and yeasts.[\[1\]](#)[\[2\]](#)

Table 2: Antifungal Spectrum of **Favolon B**

Fungal Species	Activity
Botrytis cinerea	Active
Mucor miehei	Active
Paecilomyces variotii	Active
Penicillium notatum	Active

Cytotoxic Activity

The cytotoxic effects of **Favolon B** were evaluated against two human cancer cell lines.

Table 3: Cytotoxic Activity of **Favolon B**

Cell Line	Type	IC ₅₀ (µg/mL)
HL-60	Human Promyelocytic Leukemia	10
Colon 320	Human Colon Adenocarcinoma	25

Signaling Pathways

Currently, based on a comprehensive review of the available scientific literature, there is no published data describing the specific signaling pathways modulated by **Favolon B**. The mechanism of action underlying its antifungal and cytotoxic effects remains an area for future investigation. Researchers are encouraged to explore this aspect to better understand the therapeutic potential of this novel triterpenoid.

Conclusion

Favolon B, a triterpenoid isolated from *Mycena* sp. strain 96180, displays promising antifungal and cytotoxic activities. This guide provides a detailed summary of the isolation and characterization of this compound, intended to serve as a valuable resource for the scientific community. Further research is warranted to elucidate its mechanism of action and to explore its full therapeutic potential. The lack of information on its interaction with cellular signaling pathways represents a significant knowledge gap and a key area for future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hongoscomestiblesymedicinales.com [hongoscomestiblesymedicinales.com]
- 2. Favolon B, a new triterpenoid isolated from the Chilean *Mycena* sp. strain 96180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Delving into Favolon B: A Technical Guide to its Isolation from *Mycena* sp.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1247350#favolon-b-isolation-from-mycena-sp>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com